(4R,5S)-Monomethyl auristatin E intermediate-6

Stereochemistry Diastereomer MMAE synthesis

Synthesizing MMAE for ADC payloads requires strict stereochemical fidelity at the C-4 position. Generic diastereomers or hydroxyl analogs disrupt downstream ketone transformations and final tubulin binding. - (4R,5S) configuration ensures correct MMAE stereochemistry (>70% total yield, >95% purity per patent CN121293273A). - C-3 ketone enables chemoselective reductive amination/Wittig; avoids extra oxidation step vs. intermediate-7. - Orthogonal Cbz (H2-labile) and tert-butyl ester (acid-labile) protecting groups enable tiered deprotection. - Supplied with chiral HPLC diastereomeric purity certificate and residual solvent analysis.

Molecular Formula C20H29NO5
Molecular Weight 363.4 g/mol
Cat. No. B3099291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-Monomethyl auristatin E intermediate-6
Molecular FormulaC20H29NO5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)/t14-,18-/m0/s1
InChIKeyOBDXBUWPBDVKEB-KSSFIOAISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMAE Intermediate-6: Chiral Building Block


(4R,5S)-Monomethyl auristatin E intermediate-6 (IUPAC: tert-butyl (4R,5S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate; molecular formula C₂₀H₂₉NO₅; MW 363.45 g/mol) is a chiral b-keto ester intermediate in the multi-step synthesis of monomethyl auristatin E (MMAE, CAS 474645-27-7), a potent microtubule/tubulin inhibitor [1]. The compound features a stereodefined (4R,5S) configuration, a C-3 ketone functionality, a benzyloxycarbonyl (Cbz) N-protecting group, and a tert-butyl ester C-terminus. MMAE is widely utilized as the cytotoxic payload component in antibody-drug conjugates (ADCs) for targeted cancer therapy [2].

Generic Substitution Risks for MMAE Intermediate-6


Generic replacement of (4R,5S)-monomethyl auristatin E intermediate-6 with its (4S,5S) diastereomer, the C-3 hydroxyl intermediate (intermediate-7), or racemic mixtures is precluded by the stringent stereochemical requirements of MMAE synthesis. MMAE contains five chiral centers, and the (4R,5S) configuration at this intermediate stage controls the stereochemical outcome of downstream C-3 transformations, including the critical ketone-to-methoxy step [1]. Furthermore, the C-3 ketone is a distinct reactive handle absent in intermediate-7 (C-3 hydroxyl), enabling chemoselective transformations impossible with the reduced analog. Note: Quantitative head-to-head comparative data between this specific intermediate and its close analogs are not publicly available in the peer-reviewed literature as of this writing.

Selection Evidence for MMAE Intermediate-6


Stereochemical Configuration: (4R,5S) vs (4S,5S) Epimer

The (4R,5S) diastereomer is the stereochemically required intermediate for the synthesis of bioactive MMAE. The (4S,5S) diastereomer (CAS 135383-54-9, same registry number but distinct stereoisomer) co-exists on the market and is explicitly listed on vendor databases as a separate compound with identical molecular formula but opposite configuration at C-4 . The stereochemistry at C-4 dictates the configuration of the final methoxy-bearing carbon in MMAE; inversion or racemization at this position yields an epimer with divergent biological activity [1]. While a specific diastereomeric excess (% de) value for this commercial intermediate is not publicly disclosed, the strict (4R,5S) designation implies chiral resolution or asymmetric synthesis was employed, distinguishing it from the racemic or epimeric alternatives commonly offered at lower cost by non-GMP suppliers.

Stereochemistry Diastereomer MMAE synthesis Chiral purity

C-3 Oxidation State: Ketone vs. Hydroxy Intermediate

Intermediate-6 bears a C-3 ketone (b-keto ester), whereas the closely related intermediate-7 (CAS 135383-55-0) carries a C-3 hydroxyl group . The ketone oxidation state enables direct reductive amination or methylenation chemistry to install the C-3 methoxy group present in the final MMAE structure, whereas the C-3 hydroxyl in intermediate-7 would require an oxidation–reduction sequence (or O-methylation of a secondary alcohol) with attendant stereochemical risk [1]. This represents a functional group-level divergence that dictates reaction pathway selection in the synthesis route.

Chemoselectivity Functional group interconversion MMAE C-3 methoxy Intermediate comparison

Orthogonal Protecting Groups: Cbz and tert-Butyl Ester

Intermediate-6 incorporates an orthogonal protection scheme: a benzyloxycarbonyl (Cbz) group on the C-4 amine and a tert-butyl ester at the C-1 carboxyl terminus. The Cbz group can be removed by hydrogenolysis (H₂, Pd/C) or acidic conditions while preserving the tert-butyl ester; conversely, the tert-butyl ester is cleaved under mild acidic conditions (TFA, HCl/dioxane) without affecting the Cbz group [1]. This orthogonality is critical for the sequential peptide coupling steps in MMAE synthesis. In contrast, alternative intermediates using a single protection type (e.g., Boc-only or Cbz-only) lack this tiered deprotection capability, complicating route design. Patent US20250074872A1 describes a preparation method achieving up to 95% yield with simple purification, demonstrating industrial feasibility [2].

Orthogonal protecting groups Cbz deprotection tert-Butyl ester Solid-phase peptide synthesis

Commercial HPLC Purity Benchmark

Multiple independent vendors report purity of ≥98% for (4R,5S)-Monomethyl auristatin E intermediate-6 by HPLC [1]. This specification aligns with the final MMAE purity requirement of ≥95% by HPLC stated in the CN121293273A patent synthesis route [2]. Comparable MMAE intermediates (intermediate-1: 99.93% ; intermediate-7: 99.54% ) achieve higher purity, likely reflecting their later-stage position in the synthesis. The >98% purity for intermediate-6, while slightly below the ultra-high purity of downstream intermediates, is sufficient for its purpose as an early-to-mid-stage advanced intermediate. However, no published lot-to-lot variability data, residual solvent profiles, or heavy metal analyses specific to this intermediate were identified.

HPLC purity Quality specification Procurement standard Vendor comparison

Application Scenarios for MMAE Intermediate-6


Stereochemically Controlled MMAE Synthesis

(4R,5S)-Intermediate-6 is the appropriate procurement choice when the synthesis route requires a stereodefined C-4 amino intermediate with a C-3 ketone for downstream reductive transformations. The (4R,5S) configuration ensures the correct stereochemical outcome at the corresponding position in the final MMAE molecule [1]. This is critical for laboratories synthesizing MMAE as an ADC payload, where stereochemical fidelity directly impacts tubulin binding and cytotoxic potency [2].

Orthogonal Protection for Peptide Coupling

Intermediate-6 is suited for synthesis routes employing orthogonal protecting group strategies, where the Cbz and tert-butyl ester groups must be removed sequentially under mutually exclusive conditions. The Cbz group (removable by hydrogenolysis) and tert-butyl ester (removable by mild acid) enable tiered deprotection without side reactions [3]. This intermediates is preferred over single-protection alternatives (e.g., intermediate-1 with only a tert-butyl ester) when the synthesis plan requires intermediate-stage amine deprotection while preserving the carboxyl protection.

GMP Intermediate Sourcing for Scale-Up

The patent-described synthesis route (CN121293273A) using a (4R,5S)-configured starting material achieves >70% total MMAE yield and >95% final purity [4]. Intermediate-6, positioned at an early-to-mid stage in this route, is a logical procurement point for organizations scaling up MMAE production. The US20250074872A1 patent further supports industrial-scale preparation with yields up to 95% [5]. However, procurement decisions must incorporate batch-specific purity certificates, residual solvent analysis, and diastereomeric purity confirmation by chiral HPLC, as these data are not uniformly disclosed by vendors.

Selection for C-3 Ketone Reactivity

When the synthesis route necessitates a C-3 ketone (for reductive amination, Wittig olefination, or methylenation), intermediate-6 is the necessary choice over intermediate-7 (C-3 hydroxyl). The ketone oxidation state avoids an additional oxidation step that would be required when starting from the hydroxyl intermediate . This choice impacts step economy, though quantitative step-yield comparisons between the two routes are not publicly available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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